N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H13N5O4S and its molecular weight is 323.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of compounds related to N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in anticancer applications. For instance, a study synthesized gold (III) and Nickel (II) metal ion complexes derived from a tetrazole-triazole compound, exhibiting notable cytotoxic effects on breast cancer cell lines (MCF-7) (Ghani & Alabdali, 2022).
Antiviral and Virucidal Activity
Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have shown effectiveness against viruses. A study synthesized such derivatives and assessed their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus, finding potential in reducing viral replication (Wujec et al., 2011).
Antimicrobial Activity
The synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives led to compounds tested for their in vitro antibacterial activity against various bacteria, demonstrating antimicrobial potential (Baviskar, Khadabadi, & Deore, 2013).
Anti-Exudative Activity
The research on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides showed significant anti-exudative properties, outperforming the reference drug diclofenac sodium in some cases. This highlights the potential for these compounds in treating inflammatory conditions (Chalenko et al., 2019).
Enzyme Inhibitory Activities
Compounds related to this compound have been evaluated for their inhibitory potential against various enzymes. One study created compounds that demonstrated good activity against enzymes like carbonic anhydrase and acetylcholinesterase (Virk et al., 2018).
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4S/c1-16-7-13-15-12(16)22-6-11(18)14-9-5-8(17(19)20)3-4-10(9)21-2/h3-5,7H,6H2,1-2H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJJPQJUFRVCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.